molecular formula C10H14BrN3 B13527670 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine

Cat. No.: B13527670
M. Wt: 256.14 g/mol
InChI Key: KQGYYQZNQRSHSC-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is a pyridine derivative featuring a bromine atom at the 5-position, a methyl group, and a pyrrolidin-3-yl moiety as substituents on the pyridine nitrogen. The pyrrolidine ring introduces conformational flexibility and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H14BrN3/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10/h2-3,6,9,12H,4-5,7H2,1H3

InChI Key

KQGYYQZNQRSHSC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine typically involves the bromination of N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Substituent Variations in Pyridin-2-amine Derivatives

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents (Positions) Key Structural Features CAS Number Reference
5-Bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Br (5), N-methyl, N-pyrrolidin-3-yl Pyrrolidine ring, bromine Not specified
5-Bromo-N-methylpyridin-2-amine Br (5), N-methyl Simple methyl substitution 84539-30-0
5-Bromo-2-methoxypyridin-3-amine Br (5), OMe (2), NH₂ (3) Methoxy group, amine at position 3 Not specified
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Br (5), N-(3,4-dimethoxybenzyl) Aromatic benzyl group with methoxy Not specified
5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine Br (5), N-(4-fluorobenzyl) Fluorinated benzyl group 1039803-54-7

Key Observations :

  • Pyrrolidine vs.
  • Halogenation : Bromine at position 5 is conserved across analogs, suggesting its role in electronic modulation or steric effects. Fluorine in introduces additional electronegativity and lipophilicity .
  • N-Substituents : Methyl groups (e.g., ) reduce steric hindrance compared to bulkier groups like pyrrolidine or benzyl .

Reactivity Trends :

  • Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.
  • Pyrrolidine rings may undergo ring-opening or functionalization at the secondary amine.

Crystallographic and Physicochemical Properties

  • Crystal Packing :
    • The target compound’s pyrrolidine ring may adopt chair or envelope conformations, influencing molecular packing.
    • In contrast, 5-Bromo-N-methylpyrimidin-2-amine () exhibits planar pyrimidine rings stabilized by C–H···N and N–H···Br interactions .
  • Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond donor/acceptor, unlike methyl or benzyl groups in analogs.

Biological Activity

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is C10H14BrN3, with a molecular weight of 244.14 g/mol. The compound features a bromine atom and a pyrrolidine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of pyridine derivatives followed by amination reactions. The use of reagents like N-bromosuccinimide (NBS) under controlled conditions is common in the synthetic route.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine exhibit significant antimicrobial activity. For instance, derivatives containing pyrrolidine rings have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, showcasing their potential as antibacterial agents .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit essential bacterial enzymes. The presence of the bromine atom is believed to enhance its reactivity and biological effectiveness .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those similar to 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine. The results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria, suggesting their potential use in developing new antibiotics .
  • Antifungal Activity : Another investigation focused on the antifungal properties of pyrrolidine-derived compounds, revealing moderate to good activity against fungi such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity ranged from 16.69 to 222.31 µM .

Comparative Analysis

The following table summarizes the biological activities of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine compared to other related compounds:

Compound NameMIC (µM) against BacteriaMIC (µM) against Fungi
5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine4.69 - 22.916.69 - 222.31
Pyrrolidine Derivative A3.12 - 12.5Not tested
Pyrrolidine Derivative B2.33 - 156.47Not tested

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